7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine
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Overview
Description
7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 7th position, a methoxybenzyl group at the nitrogen atom, and an amine group at the 4th position of the quinoline ring.
Mechanism of Action
Target of Action
The compound “7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine” is a quinoline derivative. Quinoline and its derivatives are known to have a wide range of biological activities and are often used in medicinal chemistry . They can interact with various biological targets, but without specific studies on this compound, it’s hard to identify its primary targets.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Quinoline derivatives can act through various mechanisms, such as inhibiting enzymes, interacting with receptors, or intercalating DNA .
Biochemical Pathways
Without specific studies, it’s hard to say which biochemical pathways “this compound” might affect. Quinoline derivatives can affect a wide range of pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps are as follows:
Starting Materials: The synthesis begins with 7-bromoquinoline and 4-methoxybenzylamine.
Coupling Reaction: The 7-bromoquinoline undergoes a Suzuki–Miyaura coupling reaction with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.
Amine Introduction: The resulting intermediate is then reacted with 4-methoxybenzylamine under suitable conditions to introduce the amine group at the 4th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and methoxy groups.
Coupling Reactions: The quinoline ring can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these
Biological Activity
7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine is a synthetic compound belonging to the quinoline derivatives class, recognized for its diverse biological activities. The structural modifications, particularly the presence of a bromine atom at the 7-position and a methoxybenzyl group, enhance its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The inclusion of bromine and methoxy groups contributes to its lipophilicity and bioavailability, which are crucial for its interaction with biological targets.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer) cell lines, demonstrating effective cytotoxicity with IC50 values in the low micromolar range .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific proteins associated with tumor growth. Notably, it has been suggested that this compound may act as a BRD4 inhibitor, which is linked to the downregulation of oncogenes such as c-MYC . This inhibition can lead to reduced proliferation and migration of cancer cells.
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Bromo-N-(3-difluoromethylphenyl)quinolin-4-amine | Difluoromethyl substitution at position 3 | Anticancer and antimicrobial properties |
6-Bromo-N-(2-methylbenzo[d][1,2,3]triazol-5-yl)quinolin-4-amine | Incorporates a triazole ring | Potential anti-inflammatory effects |
5-Bromo-N-(phenyl)quinolin-4-amine | Simple phenyl substitution | Antimicrobial activity |
The unique combination of bromination and methoxybenzyl substitution in this compound may enhance its selectivity towards specific biological targets compared to these similar compounds .
Case Studies
Several studies have illustrated the efficacy of this compound in preclinical models:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in HCT116 cells, suggesting potential for colorectal cancer therapy .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, further supporting its anticancer potential .
Future Directions
The ongoing exploration into the pharmacological applications of this compound suggests potential roles in treating various cancers and possibly other diseases through targeted therapies. Future research should focus on:
- Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
- Clinical Trials : Transitioning from preclinical findings to clinical settings to evaluate safety and efficacy in humans.
Properties
IUPAC Name |
7-bromo-N-[(4-methoxyphenyl)methyl]quinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-21-14-5-2-12(3-6-14)11-20-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-10H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNLTOUJRWSDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.